molecular formula C22H19NO2 B2495045 (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 338747-79-8

(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No.: B2495045
CAS No.: 338747-79-8
M. Wt: 329.399
InChI Key: ZUMAPKYTNXWZHB-UHFFFAOYSA-N
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Description

(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a 4-methylphenyl group and a 3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves the condensation of 4-methylbenzoyl chloride with 3-phenyl-2,3-dihydro-4H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
  • (4-chlorophenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
  • (4-methoxyphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and benzoxazine moieties. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

(4-methylphenyl)-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-16-11-13-18(14-12-16)22(24)23-19-9-5-6-10-21(19)25-15-20(23)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAPKYTNXWZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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